molecular formula C18H13Cl3N2OS2 B3006081 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol CAS No. 866143-63-7

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol

Cat. No.: B3006081
CAS No.: 866143-63-7
M. Wt: 443.79
InChI Key: JIGNXPLJEVSIEB-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol is a synthetic organic compound characterized by its complex structure, which includes a pyrimidinol core substituted with chlorophenyl and dichlorobenzyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Sulfanyl Groups: The chlorophenyl and dichlorobenzyl sulfanyl groups are introduced via nucleophilic substitution reactions. Thiol derivatives of chlorophenyl and dichlorobenzyl are reacted with the pyrimidinol core in the presence of a base such as sodium hydride or potassium carbonate.

    Final Assembly: The final compound is assembled through a series of purification steps, including recrystallization and chromatography, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Scaling up requires careful optimization of temperature, pressure, and reaction times to maximize yield and minimize by-products.

    Purification Techniques: Industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl and dichlorobenzyl groups, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl and dichlorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Compounds with different substituents replacing the chlorophenyl and dichlorobenzyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. Research may focus on its potential as a ligand for proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its structural components suggest potential activity as an antimicrobial or anticancer agent, although detailed studies are required to confirm such activities.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl groups could facilitate binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-4-pyrimidinamine
  • 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-6-phenylpyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol stands out due to its specific substitution pattern on the pyrimidinol core. This unique arrangement of functional groups may confer distinct reactivity and biological activity, making it a compound of significant interest for further research and development.

By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c19-12-2-4-14(5-3-12)25-10-13-8-17(24)23-18(22-13)26-9-11-1-6-15(20)16(21)7-11/h1-8H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGNXPLJEVSIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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